4,5-Dichloro-3-methylthiophene-2-carbonitrile
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Overview
Description
4,5-Dichloro-3-methylthiophene-2-carbonitrile is a chemical compound with the molecular formula C6H3Cl2NS. It belongs to the class of thiophene derivatives, which are known for their diverse applications in various fields such as medicinal chemistry, material science, and organic electronics .
Preparation Methods
The synthesis of 4,5-Dichloro-3-methylthiophene-2-carbonitrile can be achieved through several methods. One common synthetic route involves the reaction of 4,5-dichloro-3-methylthiophene with cyanogen bromide under basic conditions . The reaction conditions typically include the use of a solvent such as acetonitrile and a base like potassium carbonate. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4,5-Dichloro-3-methylthiophene-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include bases like potassium carbonate for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4,5-Dichloro-3-methylthiophene-2-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-3-methylthiophene-2-carbonitrile involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4,5-Dichloro-3-methylthiophene-2-carbonitrile can be compared with other similar compounds such as:
2,5-Dichloro-3-methylthiophene: This compound has a similar structure but lacks the nitrile group, which can significantly alter its reactivity and applications.
4,5-Dichloro-3-methylthiophene-2-carboxylic acid:
Properties
Molecular Formula |
C6H3Cl2NS |
---|---|
Molecular Weight |
192.06 g/mol |
IUPAC Name |
4,5-dichloro-3-methylthiophene-2-carbonitrile |
InChI |
InChI=1S/C6H3Cl2NS/c1-3-4(2-9)10-6(8)5(3)7/h1H3 |
InChI Key |
RXQIAOOWQHSRFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1Cl)Cl)C#N |
Origin of Product |
United States |
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